molecular formula C10H20N2 B2789839 N-cyclopropyl-1-ethylpiperidin-4-amine CAS No. 926248-79-5

N-cyclopropyl-1-ethylpiperidin-4-amine

Cat. No.: B2789839
CAS No.: 926248-79-5
M. Wt: 168.284
InChI Key: ZLUQDLBKWXWVGL-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-ethylpiperidin-4-amine: is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol It is a piperidine derivative, characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an ethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-ethylpiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Ethylation: The ethyl group is introduced through alkylation reactions, using ethyl halides in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Temperature Control: Maintaining optimal temperatures to favor the desired reactions.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-1-ethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or ethyl groups are replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopropyl-1-ethylpiperidin-4-amine finds applications in several scientific research areas:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-cyclopropyl-1-methylpiperidin-4-amine
  • N-cyclopropyl-1-propylpiperidin-4-amine
  • N-cyclopropyl-1-butylpiperidin-4-amine

Comparison: N-cyclopropyl-1-ethylpiperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, the ethyl-substituted compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-cyclopropyl-1-ethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-12-7-5-10(6-8-12)11-9-3-4-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUQDLBKWXWVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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